molecular formula C17H15N3O7S B11690369 [2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

Cat. No.: B11690369
M. Wt: 405.4 g/mol
InChI Key: STURDXXSYDGEOK-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound that features both nitrophenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyanoacetylation of amines, followed by further reactions to introduce the nitrophenyl and thiophene groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the compound.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE involves its interaction with specific molecular targets. The nitrophenyl and thiophene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3O7S

Molecular Weight

405.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C17H15N3O7S/c21-13(11-3-5-12(6-4-11)20(25)26)10-27-16(23)9-18-15(22)8-19-17(24)14-2-1-7-28-14/h1-7H,8-10H2,(H,18,22)(H,19,24)

InChI Key

STURDXXSYDGEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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